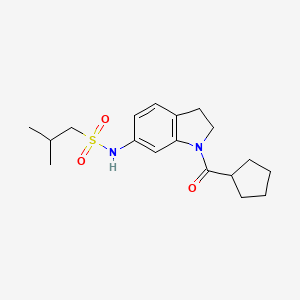![molecular formula C17H14N2O3S3 B6536452 N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide CAS No. 1021209-96-0](/img/structure/B6536452.png)
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .
Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
科学的研究の応用
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide has recently been studied for its potential to act as a molecular scaffold for a variety of scientific research applications. For example, this compound has been studied as a potential drug scaffold for the design of new drugs. This compound has also been studied as a potential catalyst for a variety of chemical reactions. Additionally, this compound has been studied as a potential material for the development of nanomaterials.
作用機序
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide has been studied for its potential to act as a molecular scaffold for a variety of scientific research applications. The mechanism of action of this compound depends on the specific application. For example, when used as a drug scaffold, this compound can interact with a variety of biological targets to modulate their activity. When used as a catalyst, this compound can facilitate a variety of chemical reactions. When used as a material, this compound can interact with a variety of molecules to form nanomaterials.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, this compound has been studied as a potential drug scaffold, and it has been shown to interact with a variety of biological targets. For example, this compound has been shown to interact with the serotonin 5-HT2A receptor, which is involved in a variety of physiological processes. Additionally, this compound has been shown to interact with the dopamine D2 receptor, which is involved in the regulation of dopamine levels in the brain.
実験室実験の利点と制限
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide has several advantages for use in laboratory experiments. For example, this compound is relatively easy to synthesize, and it can be synthesized via a variety of methods. Additionally, this compound has a unique structure that is composed of sulfur, thiophene, and indole, which makes it ideal for use as a molecular scaffold for a variety of scientific research applications. However, this compound also has several limitations for use in laboratory experiments. For example, this compound is relatively unstable, and it can decompose under certain conditions. Additionally, this compound can be toxic if ingested, and it can cause skin irritation if it comes into contact with the skin.
将来の方向性
The potential applications of N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide are still being investigated, and there are a number of potential future directions for research. For example, this compound could be further investigated as a potential drug scaffold for the design of new drugs. Additionally, this compound could be further investigated as a potential catalyst for a variety of chemical reactions. Furthermore, this compound could be further investigated as a potential material for the development of nanomaterials. Finally, this compound could be further investigated for its potential to interact with a variety of biological targets.
合成法
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide can be synthesized via a variety of methods, including the Knoevenagel Condensation and the Wittig Reaction. The Knoevenagel Condensation is a reaction between an aldehyde and a ketone, which produces an α-hydroxyaldehyde. This reaction can be used to synthesize this compound from thiophene-2-carboxaldehyde and indole-6-carboxaldehyde. The Wittig Reaction is a reaction between an aldehyde and a phosphonium salt, which produces an alkene. This reaction can be used to synthesize this compound from thiophene-2-carboxaldehyde and a phosphonium salt.
特性
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S3/c20-17(15-3-1-9-23-15)19-8-7-12-5-6-13(11-14(12)19)18-25(21,22)16-4-2-10-24-16/h1-6,9-11,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGMMZIJQZWTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
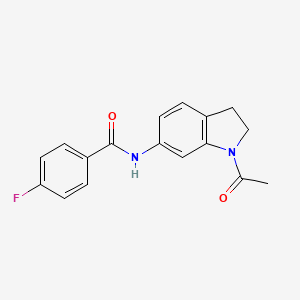
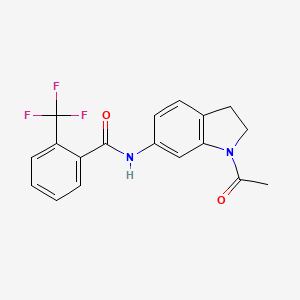


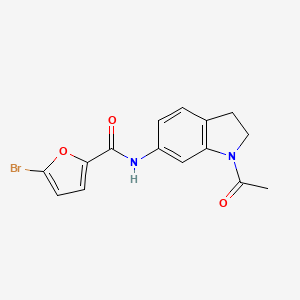
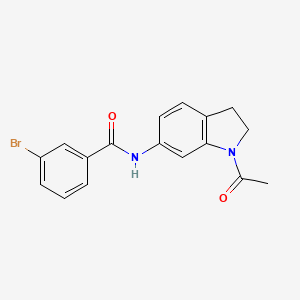


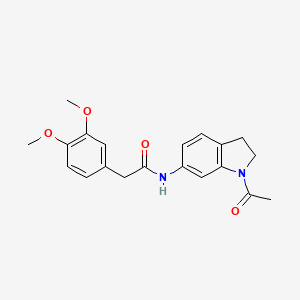

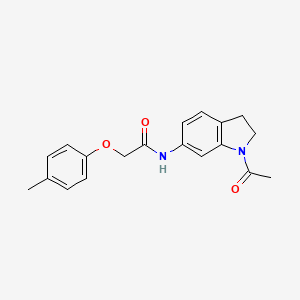
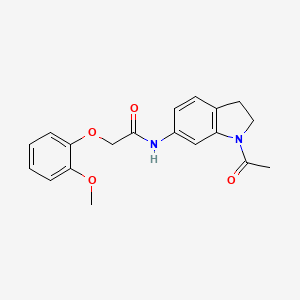
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide](/img/structure/B6536461.png)
